Cas no 300-57-2 ([(E)-prop-1-enyl]benzene)
![[(E)-prop-1-enyl]benzene structure](https://ja.kuujia.com/scimg/cas/300-57-2x500.png)
[(E)-prop-1-enyl]benzene 化学的及び物理的性質
名前と識別子
-
- allylbenzene
- 3-PHENYL-1-PROPENE
- 3-PHENYLPROPENE
- SILVER(I) IODIDE
- SILVER IODIDE
- 1-benzylethene
- 1-Phenyl-2-propene
- 1-Propene, 3-phenyl-
- 2-propenyl-benzen
- 2-Propenylbenzene
- allyl-benzen
- Benzene, allyl-
- Benzene,2-propenyl-
- Allylbenzol, 3-Phenyl-1-propen, 2-Propenylbenzol
- benzyl ethylene
- Prop-2-enylbenzene
- 1-Allylbenzene
- 1-benzylethylene
- 1-Propene,3-phenyl
- allyl-benzene
- Benzene,2-propenyl
- Benzene,allyl
- phenylenemethyl-ethylene
- Benzene, 2-propenyl-
- Allyl benzene
- Benzene, 2-propen-1-yl-
- Allylbenzene, 98%
- prop-2-en-1-ylbenzene
- (prop-2-en-1-yl)benzene
- HJWLCRVIBGQPNF-UHFFFAOYSA-N
- 2-Propen-1-yl-benzene
- KSC490I5T
- [(E)-prop-1-enyl]benzene
- NSC18609
- 300-57-2
- MFCD00008651
- J-017751
- ?Allylbenzene
- CHEMBL501879
- doi:10.14272/HJWLCRVIBGQPNF-UHFFFAOYSA-N.1
- AKOS000121504
- FD14063
- EN300-16606
- A820164
- NS00041568
- FT-0622040
- NSC-18609
- 25988-53-8
- Allylbenzene 100 microg/mL in Acetonitrile
- BRN 1098501
- DTXSID00861855
- AS-48898
- 4-05-00-01362 (Beilstein Handbook Reference)
- EINECS 206-095-7
- F0001-0925
- CS-W011219
- InChI=1/C9H10/c1-2-6-9-7-4-3-5-8-9/h2-5,7-8H,1,6H
- P0609
- 10.14272/HJWLCRVIBGQPNF-UHFFFAOYSA-N.1
- NSC 18609
- Q56435819
- 3VT7C9MEQ9
- UNII-3VT7C9MEQ9
- ALLYLBENZENE-2,3,4,5,6-D5
- 2-propenyl-benzene
- 1Propene, 3phenyl
- Benzene, 2propenyl
- STL268883
- 3Phenylpropene
- 1Benzylethene
- Benzene, allyl
- Benzene, 2propen1yl
- DTXCID70810719
- Benzene, propenyl
- 2Propenylbenzene
- DB-029432
- 3Phenyl1propene
- 1Phenyl2propene
-
- MDL: MFCD00008651
- インチ: 1S/C9H10/c1-2-6-9-7-4-3-5-8-9/h2-5,7-8H,1,6H2
- InChIKey: HJWLCRVIBGQPNF-UHFFFAOYSA-N
- ほほえんだ: C1(C([H])=C([H])C([H])=C([H])C=1[H])C([H])([H])C([H])=C([H])[H]
- BRN: 1098501
計算された属性
- せいみつぶんしりょう: 118.07800
- どういたいしつりょう: 118.078250319g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 9
- 回転可能化学結合数: 2
- 複雑さ: 78
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 0
じっけんとくせい
- 色と性状: 無色可燃性液体
- 密度みつど: 0.892 g/mL at 25 °C(lit.)
- ゆうかいてん: 557 °C
- ふってん: 155°C
- フラッシュポイント: 華氏温度:104°f
摂氏度:40°c - 屈折率: n20/D 1.511(lit.)
- ようかいど: 0.017g/l insoluble
- すいようせい: 不溶性
- あんていせい: Stable. Flammable. Incompatible with strong oxidizing agents.
- PSA: 0.00000
- LogP: 2.41510
- ようかいせい: エタノール、エーテル、ベンゼンに溶け、水に溶けない
[(E)-prop-1-enyl]benzene セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Danger
- 危害声明: H226,H304
- 警告文: P301+P310,P331
- 危険物輸送番号:UN 3295 3/PG 3
- WGKドイツ:3
- 危険カテゴリコード: 10-65
- セキュリティの説明: S23-S24/25-S62
- 福カードFコード:8
- RTECS番号:CY2275000
-
危険物標識:
- 包装グループ:III
- TSCA:Yes
- 危険レベル:3
- 包装等級:III
- セキュリティ用語:3
- リスク用語:R10; R65
[(E)-prop-1-enyl]benzene 税関データ
- 税関コード:29029080
- 税関データ:
中国税関コード:
2902909090概要:
2902902909090.その他の芳香族炭化水素。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:2.0%. 一般関税:30.0%
申告要素:
製品名, 成分含有量
要約:
2902902909090その他の芳香族炭化水素。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:2.0%.General tariff:30.0%
[(E)-prop-1-enyl]benzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | P768600-100ml |
2-Propenylbenzene |
300-57-2 | 100ml |
$ 857.00 | 2023-09-06 | ||
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB36367-25g |
[(E)-prop-1-enyl]benzene |
300-57-2 | 97% | 25g |
¥181 | 2023-09-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1028755-25g |
Allylbenzene |
300-57-2 | 97%,stabilized with TBC | 25g |
¥127.00 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1028755-5g |
Allylbenzene |
300-57-2 | 97% | 5g |
¥44 | 2023-04-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1028755-500g |
Allylbenzene |
300-57-2 | 97%,stabilized with TBC | 500g |
¥2710.00 | 2024-08-02 | |
Life Chemicals | F0001-0925-0.5g |
Allylbenzene |
300-57-2 | 95%+ | 0.5g |
$19.0 | 2023-09-07 | |
Life Chemicals | F0001-0925-5g |
Allylbenzene |
300-57-2 | 95%+ | 5g |
$60.0 | 2023-09-07 | |
Life Chemicals | F0001-0925-1g |
Allylbenzene |
300-57-2 | 95%+ | 1g |
$21.0 | 2023-09-07 | |
Fluorochem | 005425-25ml |
Allyl benzene |
300-57-2 | 98% | 25ml |
£25.00 | 2022-02-28 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P0609-100ML |
Allylbenzene |
300-57-2 | >98.0%(GC) | 100ml |
¥990.00 | 2024-04-16 |
[(E)-prop-1-enyl]benzene 合成方法
ごうせいかいろ 1
[(E)-prop-1-enyl]benzene Raw materials
[(E)-prop-1-enyl]benzene Preparation Products
- 2-Methoxy-3,4,5-trimethylphenol (1195652-69-7)
- 4-Ethylbenzyl alcohol (768-59-2)
- Guaiacol (90-05-1)
- 1-Ethyl-2,4-dimethylbenzene (874-41-9)
- 4-Methylbenzyl alcohol (589-18-4)
- 2-Ethyl-1,4-dimethylbenzene (1758-88-9)
- [(E)-prop-1-enyl]benzene (300-57-2)
- 4-Ethylguaiacol (2785-89-9)
- 2,4,5-TRIMETHYLBENZYL ALCOHOL (4393-05-9)
- 4-ethenyl-1,2-dimethylbenzene (27831-13-6)
- 3-Ethyltoluene (620-14-4)
- 2-Methoxy-4-propylphenol (2785-87-7)
- Benzyl alcohol (100-51-6)
- 2-Methylbenzyl alcohol (89-95-2)
[(E)-prop-1-enyl]benzene 関連文献
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Lucia Garcia,Chiara Dinoi,Mary F. Mahon,Laurent Maron,Michael S. Hill Chem. Sci. 2019 10 8108
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Andreas Gl?ckner,òscar àrias,Thomas Bannenberg,Constantin G. Daniliuc,Peter G. Jones,Matthias Tamm Dalton Trans. 2011 40 11511
-
Ting-Ting Xu,Tao-Shan Jiang,Xiao-Lan Han,Yuan-Hong Xu,Jin-Ping Qiao Org. Biomol. Chem. 2018 16 5350
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Ekaterina V. Pokochueva,Kirill V. Kovtunov,Oleg G. Salnikov,Max E. Gemeinhardt,Larisa M. Kovtunova,Valerii I. Bukhtiyarov,Eduard Y. Chekmenev,Boyd M. Goodson,Igor V. Koptyug Phys. Chem. Chem. Phys. 2019 21 26477
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5. Rh(iii)-Catalyzed allylic C–H amidation of unactivated alkenes with in situ generated iminoiodinanesPinki Sihag,Masilamani Jeganmohan Chem. Commun. 2021 57 6428
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Lucia Garcia,Chiara Dinoi,Mary F. Mahon,Laurent Maron,Michael S. Hill Chem. Sci. 2019 10 8108
-
7. Metal-assisted reactions. Part 25. Heterogeneous and homogeneous catalytic transfer hydrogenolysis of allyloxytetrazoles to yield alkenes or alkanesM. Lurdes S. Cristiano,Robert A. W. Johnstone,Peter J. Price J. Chem. Soc. Perkin Trans. 1 1996 1453
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Chang Yu,Min Liang,Su-Yi Dai,Hai-Jun Cheng,Li Ma,Fang Lai,Xiong-Min Liu,Wei-Guang Li RSC Adv. 2021 11 32654
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Lucia Garcia,Chiara Dinoi,Mary F. Mahon,Laurent Maron,Michael S. Hill Chem. Sci. 2019 10 8108
-
10. Room temperature iron catalyzed transfer hydrogenation using n-butanol and poly(methylhydrosiloxane)Thomas G. Linford-Wood,Nathan T. Coles,Ruth L. Webster Green Chem. 2021 23 2703
関連分類
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzene and substituted derivatives
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
- Solvents and Organic Chemicals Organic Compounds Hydrocarbons
[(E)-prop-1-enyl]benzeneに関する追加情報
Comprehensive Guide to [(E)-prop-1-enyl]benzene (CAS No. 300-57-2): Properties, Applications, and Industry Insights
[(E)-prop-1-enyl]benzene (CAS No. 300-57-2), also known as trans-β-methylstyrene, is an organic compound belonging to the class of styrene derivatives. This unsaturated hydrocarbon features a phenyl group bonded to a propene moiety in the E-configuration, making it a valuable intermediate in synthetic chemistry. With growing interest in sustainable materials and green chemistry, researchers are increasingly exploring its potential in polymer modification and flavor/fragrance applications.
The compound's molecular structure (C9H10) exhibits unique physicochemical properties, including a boiling point of 175-177°C and a refractive index of 1.546. Its conjugated π-system enables diverse reactivity patterns, particularly in electrophilic addition reactions and polymerization processes. Recent studies highlight its role in developing bio-based polymers, aligning with the global push toward circular economy models. Industry reports indicate a 12% annual growth in demand for such specialty chemicals since 2020.
In pharmaceutical research, 300-57-2 serves as a precursor for chiral building blocks, with particular relevance to asymmetric synthesis. Its structural motif appears in several biologically active compounds, driving interest from medicinal chemists. Analytical techniques like GC-MS and HPLC are commonly employed for purity assessment, with industry standards requiring ≥98% purity for most applications. The compound's low aquatic toxicity (EC50 >100 mg/L) makes it attractive for eco-friendly formulations.
Market trends reveal increasing applications in advanced material science, particularly for high-performance resins and composite materials. A 2023 market analysis identified 300-57-2 as a key component in next-generation adhesives, with manufacturers emphasizing its thermal stability and compatibility with renewable substrates. Regulatory databases confirm its approval under REACH and TSCA frameworks, facilitating global trade.
From a synthetic methodology perspective, recent advances in catalytic isomerization have improved production efficiency of [(E)-prop-1-enyl]benzene. The development of heterogeneous catalysts has reduced energy consumption by 30% compared to traditional methods, addressing carbon footprint concerns. These innovations respond to frequent search queries about "sustainable production of styrenics" and "green alternatives to petrochemicals".
The flavor and fragrance industry utilizes 300-57-2 as a synthetic intermediate for food-grade aromas, particularly in creating berry and tropical fruit notes. Its low odor threshold (0.02 ppm) and excellent stability in acidic conditions make it preferable to natural extracts in certain applications. Consumer demand for "clean-label ingredients" has spurred innovation in this sector, with [(E)-prop-1-enyl]benzene derivatives meeting FDA and EFSA safety standards.
Emerging research explores its potential in organic electronics, where the conjugated system may enhance charge transport in semiconducting materials. Patent filings related to 300-57-2 have increased by 18% since 2021, particularly in optoelectronic applications. This aligns with growing online searches for "organic semiconductor precursors" and "conductive polymer additives".
Quality control protocols emphasize isomeric purity assessment, as the Z-isomer may affect performance in sensitive applications. Modern chiral separation techniques can achieve >99.5% E-isomer content, meeting stringent requirements for electronic-grade chemicals. Storage recommendations include argon atmosphere protection to prevent radical polymerization, with shelf life extending beyond 24 months under proper conditions.
Environmental fate studies demonstrate rapid aerobic biodegradation (80% in 28 days), positioning [(E)-prop-1-enyl]benzene favorably compared to persistent synthetic aromatics. Life cycle assessments show its carbon intensity is 40% lower than comparable petroleum-derived styrenics when produced via bio-based routes. These findings address frequent queries about "biodegradable aromatic compounds" in academic and industrial forums.
Future outlook suggests expansion into 3D printing resins and smart materials, with research focusing on its cross-linking behavior under UV initiation. The compound's balance of reactivity and stability makes it suitable for formulation engineering across multiple industries. As sustainability metrics gain importance, 300-57-2 is poised to play a significant role in the transition toward green chemistry solutions.
300-57-2 ([(E)-prop-1-enyl]benzene) 関連製品
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- 611-15-4(2-Methylstyrene)
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- 32057-88-8(Naphthalene,2,7-bis(2-phenylethenyl)-)
- 1866-39-3(4-Methylcinnamic acid)
- 350-40-3(1-fluoro-4-isopropenyl-benzene)
- 645-49-8(cis-Stilbene)

